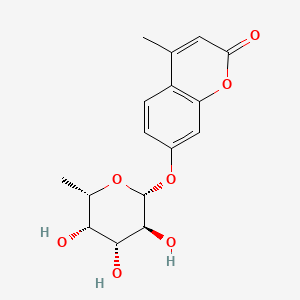

4-Methylumbelliferyl beta-L-fucopyranoside

Description

Overview of Fucose Derivatives in Biochemical Analysis and Glycobiology

Fucose is a deoxyhexose sugar that plays a significant role in a multitude of biological processes. acs.org As a terminal monosaccharide on N- and O-glycans, fucose is critical in cell-cell recognition, signaling pathways, and immune responses. acs.orgfrontiersin.org Glycoconjugates containing fucose are implicated in development, host-pathogen interactions, and diseases such as cancer and rheumatoid arthritis. acs.orgnih.gov

The study of fucosylation—the enzymatic addition of fucose to glycans—and defucosylation is central to glycobiology. Enzymes that cleave fucose residues, known as fucosidases, are of particular interest. α-L-fucosidases, for example, are involved in the hydrolysis of terminal L-fucose residues and are recognized as important biomarkers in various diseases. frontiersin.orgnih.gov Changes in the activity of fucosidases can indicate tumor presence, metastasis, and response to treatment. nih.gov

A deficiency in the α-L-fucosidase 1 (FUCA1) enzyme leads to fucosidosis, a rare lysosomal storage disease. mdpi.comnih.gov This condition is characterized by the accumulation of fucose-rich glycoproteins and glycolipids in various tissues, leading to severe neurological and systemic symptoms. mdpi.comnih.gov Consequently, the detection and quantification of fucosidase activity are vital for disease diagnosis and research. Fucose derivatives, particularly those that can act as substrates for these enzymes, are indispensable tools for such analyses.

Significance of 4-Methylumbelliferyl Glycosides as Fluorogenic and Chromogenic Probes in Enzymology

4-Methylumbelliferyl (4-MU) glycosides are a class of synthetic substrates widely used for the detection and quantification of glycosidase activity. medchemexpress.comnih.gov These compounds are composed of a carbohydrate moiety linked to the 4-methylumbelliferone (B1674119) (4-MU) molecule, also known as hymecromone. nih.gov While the intact glycoside is non-fluorescent, enzymatic hydrolysis of the glycosidic bond releases the 4-methylumbelliferone aglycone. sigmaaldrich.comsigmaaldrich.com This product is highly fluorescent, with an excitation maximum that is pH-dependent (around 360-370 nm) and an emission maximum around 445-450 nm. sigmaaldrich.commedchemexpress.com

The high sensitivity of fluorometric assays allows for the detection of very low levels of enzyme activity in various biological samples, including cell extracts, blood serum, and tissue homogenates. nih.govsigmaaldrich.com This makes 4-MU substrates superior for applications where enzyme concentrations are minimal or sample volume is limited.

A wide array of 4-MU glycosides has been synthesized to serve as specific substrates for different glycosidases, enabling researchers to study a broad spectrum of enzymatic activities. medchemexpress.com For instance, 4-methylumbelliferyl-β-D-glucuronide is used to detect β-glucuronidase activity, often as an indicator for Escherichia coli. medchemexpress.com Similarly, 4-methylumbelliferyl-β-D-galactopyranoside is a substrate for β-galactosidase, and its sulfated version can be used in the diagnosis of mucopolysaccharidosis IV A. medchemexpress.com The design of these specific probes has been fundamental to the study of enzyme kinetics, the screening of enzyme inhibitors, and the diagnosis of lysosomal storage diseases like Gaucher disease and Krabbe disease. sigmaaldrich.comnih.gov

Examples of 4-Methylumbelliferyl Glycosides and Their Target Enzymes

| 4-Methylumbelliferyl Substrate | Target Enzyme |

|---|---|

| 4-Methylumbelliferyl α-L-fucopyranoside | α-L-Fucosidase sigmaaldrich.commedchemexpress.com |

| 4-Methylumbelliferyl β-D-glucopyranoside | β-Glucosidase medchemexpress.comsigmaaldrich.com |

| 4-Methylumbelliferyl β-D-galactopyranoside | β-Galactosidase medchemexpress.com |

| 4-Methylumbelliferyl-β-D-glucuronide | β-Glucuronidase medchemexpress.com |

| 4-Methylumbelliferyl sulfate | Sulfatase medchemexpress.com |

| 4-Methylumbelliferyl phosphate (B84403) | Phosphatase medchemexpress.com |

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside | N-acetyl-β-D-glucosaminidase medchemexpress.com |

Historical Development and Evolution of Methylumbelliferyl Conjugates in Biochemical Research

The use of fluorogenic substrates in enzymology dates back to the mid-20th century. Early research in the 1950s laid the groundwork for the fluorimetric determination of enzymes like β-glucosidase using 4-methylumbelliferyl-β-D-glucopyranoside. sigmaaldrich.com The synthesis and properties of other conjugates, such as the galactoside of 4-methylumbelliferone, were explored in the 1960s. sigmaaldrich.comgoogle.com These initial studies demonstrated the potential of methylumbelliferyl derivatives for creating highly sensitive enzyme assays.

Throughout the 1970s and 1980s, the application of these substrates expanded significantly. They became crucial tools for diagnosing genetic disorders, particularly lysosomal storage diseases where specific enzyme deficiencies are the cause. mdpi.comsigmaaldrich.com For example, 4-methylumbelliferyl-β-D-glucopyranoside became instrumental in work on Gaucher's disease, a condition caused by a deficiency of a specific β-glucosidase. sigmaaldrich.com The synthesis of a wider variety of 4-MU glycosides, including those for N-acetyl-α-D-glucosaminidase and α-L-fucosidase, further broadened their utility in clinical diagnostics and biochemical research. nih.govglycosynth.co.uk

In recent decades, the evolution of methylumbelliferyl conjugates has been driven by the need for high-throughput screening (HTS) and more complex biological investigations. researchgate.net The development of novel synthesis methods, such as improved Helferich glycosylation, has made these substrates more accessible. researchgate.netresearchgate.net Furthermore, their application has been adapted for modern platforms like microtiter plates and droplet-based microfluidics, enabling rapid and automated analysis of enzyme activity for newborn screening and drug discovery. nih.govgoogle.com The principle of using 4-MU substrates has also been extended to more complex systems, such as chemo-enzymatic synthesis of oligosaccharide substrates for enzymes like β-D-xylanase, demonstrating their continued relevance and adaptability in modern glycoscience. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Methylumbelliferyl beta-L-fucopyranoside |

| 4-Methylumbelliferone |

| L-Fucopyranose |

| Fucose |

| 4-Methylumbelliferyl α-L-fucopyranoside |

| 4-Methylumbelliferyl-β-D-glucuronide |

| 4-Methylumbelliferyl-β-D-galactopyranoside |

| 4-Methylumbelliferyl-β-D-galactopyranoside 6-sulfate |

| 4-Methylumbelliferyl-β-D-glucopyranoside |

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside |

| 4-Methylumbelliferyl sulfate |

| 4-Methylumbelliferyl phosphate |

| 4-Methylumbelliferyl β-D-xylopyranoside |

| Hymecromone |

| N-acetyl-α-D-glucosaminidase |

| Carboxy-derivative of 6-hexadecanoylamino-4-methylumbelliferyl β-D-galactopyranoside |

| N,N-dimethylformamide |

| Pyridine |

| Triethylamine (B128534) |

| Boron trifluoride etherate |

| 4-dimethylaminopyridine |

| Cellobiose |

| Galactose |

| Glucose |

| Mannose |

| N-acetylglucosamine |

| GDP-fucose |

| p-cresol |

| Chloramphenicol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-NXPHAWEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001159222 | |

| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72601-82-2 | |

| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72601-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072601822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Structural Modifications for Research Applications

Chemical Synthesis Methodologies for 4-Methylumbelliferyl beta-L-fucopyranoside

The chemical synthesis of 4-methylumbelliferyl glycosides, including the fucopyranoside derivative, traditionally relies on established glycosylation reactions that couple the aglycone, 4-methylumbelliferone (B1674119) (hymecromone), with a suitably protected glycosyl donor. Key methodologies include the Koenigs-Knorr reaction and the Helferich method.

The Koenigs-Knorr reaction , first reported in 1901, is a classical method for forming glycosidic bonds. drugfuture.comnumberanalytics.com It involves the reaction of a glycosyl halide (e.g., an acetylated fucopyranosyl bromide) with an alcohol (4-methylumbelliferone) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. drugfuture.comwikipedia.org The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. wikipedia.org The use of a participating group, like an acetyl ester, typically promotes anchimeric assistance, leading to the formation of a 1,2-trans glycosidic linkage. wikipedia.org However, for the synthesis of L-fucosides, this can favor the formation of the α-anomer, and obtaining the desired β-anomer can result in a mixture of products, requiring careful chromatographic separation. elsevierpure.com

The Helferich method provides an alternative, often using glycosyl acetates as donors in the presence of a Lewis acid catalyst like boron trifluoride etherate. mdpi.comdoaj.orgnih.gov An improved Helferich method has been developed that involves the glycosylation of 4-methylumbelliferone with peracetylated sugars in the presence of boron trifluoride etherate combined with an organic base such as triethylamine (B128534) or pyridine. mdpi.comdoaj.orgnih.govresearchgate.net This modified procedure allows the reaction to proceed under mild conditions and can afford glycoside products with high stereoselectivity and in moderate to excellent yields, ranging from 51% to 94%. mdpi.comnih.govresearchgate.net The final step in these chemical syntheses involves the removal of the protecting groups (e.g., acetyl groups) from the sugar moiety to yield the final water-soluble product. mdpi.com

Table 1: Comparison of Chemical Synthesis Methodologies for 4-Methylumbelliferyl Glycosides

| Feature | Koenigs-Knorr Reaction | Improved Helferich Method |

| Glycosyl Donor | Glycosyl halide (e.g., bromide, chloride) wikipedia.org | Glycosyl acetate (B1210297) mdpi.comdoaj.org |

| Promoter/Catalyst | Heavy metal salts (e.g., Ag₂CO₃, Ag₂O) numberanalytics.comwikipedia.org | Lewis acid (BF₃·OEt₂) and organic base mdpi.comnih.gov |

| Stereoselectivity | Often directed by C2 participating groups (1,2-trans) wikipedia.org | Can be highly α- or β-stereoselective mdpi.comnih.gov |

| Yields | Variable, can be moderate to good mdpi.com | Moderate to excellent (51–94%) mdpi.comresearchgate.net |

| Conditions | Often requires stoichiometric heavy metal promoters researchgate.net | Mild conditions, catalytic Lewis acid mdpi.comnih.gov |

Targeted Derivatization of the 4-Methylumbelliferyl Scaffold for Enhanced Research Utility

Modifying the structure of 4-methylumbelliferyl glycosides is a key strategy for developing probes with tailored properties for specific research applications. These modifications can be designed to probe the active sites of enzymes or to alter the physicochemical properties of the molecule, such as its ability to cross cell membranes.

To create highly specific substrates for particular glycosidase families, acylamino groups can be incorporated into the sugar moiety. This is particularly relevant for developing probes for hexosaminidases, which cleave terminal N-acetylglucosamine or N-acetylgalactosamine residues. For example, 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a fluorogenic substrate used specifically for studying the activity of α-galactosidase and related enzymes. medchemexpress.com Similarly, 4-methylumbelliferyl-beta-N-acetylglucosaminide is used as an artificial substrate to detect and characterize β-N-acetylglucosaminidase activity, which can serve as a marker for protozoan bacterivory in environmental samples. nih.gov The synthesis of these probes involves using a sugar donor that already contains the required acylamino functional group, which is then coupled to 4-methylumbelliferone using standard glycosylation chemistry.

Fluorogenic probes like 4-methylumbelliferyl glycosides are often highly polar and cannot readily diffuse across the lipid bilayer of cell membranes. To overcome this limitation for intracellular enzyme assays, the hydroxyl groups on the sugar can be masked with acetyl esters. nih.gov This peracetylation significantly increases the lipophilicity of the molecule, rendering it cell-permeable.

Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, regenerating the polar, membrane-impermeant glycoside probe. nih.gov This strategy effectively traps the probe inside the cell, where it can then be acted upon by its target glycosidase to release the fluorescent 4-methylumbelliferone reporter. nih.gov The synthetic precursors for many 4-methylumbelliferyl glycosides are the peracetylated versions produced during Koenigs-Knorr or Helferich syntheses. wikipedia.orgmdpi.com For intracellular applications, the final deacetylation step is simply omitted, and the acetylated intermediate is used directly as the cell-permeable pro-substrate.

Chemoenzymatic and Enzymatic Approaches for Synthesizing Related Glycoconjugates

Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis, often providing superior regio- and stereoselectivity under mild, environmentally friendly conditions. These strategies are particularly effective for producing complex oligosaccharides and their glycoconjugates.

One major enzymatic strategy is transglycosylation , which utilizes glycosidases operating in reverse. In this approach, a glycosidase transfers a sugar residue from a donor substrate to an acceptor molecule. For instance, a set of 4-methylumbelliferyl β-(1→4)-D-xylooligosides were synthesized using a β-D-xylosidase from Aspergillus sp. to extend a chemically synthesized MU-xylobioside acceptor. rsc.orgubc.capsu.edu Similarly, β-1,3-D-glucanases have been used with laminaran (B1674438) as a sugar donor and 4-methylumbelliferyl-β-D-glucoside as an acceptor to create a series of MU-gluco-oligosaccharides. nih.gov

A more targeted approach involves the use of glycosyltransferases , which are enzymes that transfer a sugar from an activated nucleotide-sugar donor to an acceptor substrate with high specificity. nih.gov For fucosides, the required donor is guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-fucose). nih.govnih.gov Robust chemoenzymatic systems have been established to generate GDP-fucose on a preparative scale. nih.gov This typically involves the use of a bifunctional enzyme like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, which converts L-fucose first to fucose-1-phosphate and then to GDP-fucose. nih.govrsc.org The resulting GDP-fucose can then be used with a specific fucosyltransferase, such as an α-1,3-fucosyltransferase from Helicobacter pylori or an α-1,2-fucosyltransferase from Thermosynechococcus sp., to attach the L-fucose residue to a desired acceptor with absolute control over the linkage position and anomeric configuration. nih.govnih.govescholarship.org

Table 2: Key Enzymes in Chemoenzymatic and Enzymatic Synthesis of Related Glycoconjugates

| Enzyme Class | Specific Enzyme Example | Role in Synthesis |

| Glycosidases | β-D-Xylosidase (Aspergillus sp.) | Catalyzes transglycosylation to synthesize MU-xylooligosides. rsc.orgubc.ca |

| β-1,3-D-Glucanase (Oerskovia sp.) | Catalyzes transglycosylation to synthesize MU-gluco-oligosaccharides. nih.gov | |

| Kinases/Pyrophosphorylases | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Converts L-fucose into the activated sugar donor GDP-fucose. nih.govrsc.org |

| Glycosyltransferases | α-1,3 Fucosyltransferase (H. pylori) | Transfers L-fucose from GDP-fucose to an acceptor to form an α-1,3 linkage. nih.gov |

| α-1,2 Fucosyltransferase (Thermosynechococcus sp.) | Transfers L-fucose from GDP-fucose to an acceptor to form an α-1,2 linkage. nih.govescholarship.org |

Enzymatic Applications of 4 Methylumbelliferyl Beta L Fucopyranoside

Substrate for Glycosidase Activity Profiling

4-Methylumbelliferyl beta-L-fucopyranoside is a specialized fluorogenic substrate employed in biochemical assays to detect and quantify the activity of specific enzymes. biosynth.com As a derivative of 4-methylumbelliferone (B1674119), it belongs to a class of compounds widely used for the sensitive detection of various hydrolase enzymes. nih.govnbinno.com

In the field of glycobiology, the study of fucose-modifying enzymes is crucial for understanding their roles in various biological processes. Fluorogenic substrates like 4-methylumbelliferyl glycosides are instrumental in this research. caymanchem.com While the alpha-L-fucopyranoside isomer is commonly used as a substrate for α-L-fucosidase, the beta-L-fucopyranoside variant serves as a tool for probing the activity and specificity of enzymes that recognize and cleave β-L-fucosidic linkages. caymanchem.comsigmaaldrich.com The use of such substrates allows for the high-throughput screening of enzyme activities in various biological samples, including the gut of insects, which can reveal variations in glycoside hydrolase (GH) activities across populations. frontiersin.orgnih.govnih.gov These assays are critical for characterizing the functional profile of fucosidases and other glycosidases involved in glycoprotein (B1211001) metabolism. biosynth.com

Beyond its use for glycosidases, this compound has also been identified as a substrate for the detection of phosphatase enzymes. biosynth.com This application is part of a broader methodology where phosphate (B84403) esters of 4-methylumbelliferone, such as 4-Methylumbelliferyl phosphate (MUP), are used as fluorogenic substrates for both acid and alkaline phosphatases. nih.govmedchemexpress.comsigmaaldrich.com The enzymatic removal of the phosphate group from the substrate releases the fluorescent 4-methylumbelliferone, allowing for quantification of enzyme activity. medchemexpress.com This principle is applied in various analytical procedures, including the analysis of alkaline phosphatase isoenzymes after electrophoretic separation. nih.gov Although MUP is more common, the reactivity of other 4-MU derivatives demonstrates the versatility of this fluorophore system in characterizing different enzyme classes. biosynth.comresearchgate.net

Quantitative Fluorometric Enzyme Assays

Fluorometric assays using 4-methylumbelliferyl derivatives are favored for their high sensitivity and suitability for quantitative analysis. promega.depromega.com These assays are foundational in screening for lysosomal storage diseases and analyzing enzyme activity in diverse biological contexts. nih.gov

The central principle of assays using this compound is the enzymatic cleavage of a glycosidic bond. nbinno.com The substrate itself, an ester of 4-methylumbelliferone (4-MU), is non-fluorescent. promega.depromega.com When acted upon by a specific enzyme, such as a β-fucosidase, the bond is hydrolyzed, releasing the L-fucose sugar and the free fluorophore, 4-methylumbelliferone. caymanchem.comgbiosciences.com

This liberated 4-MU molecule is highly fluorescent, exhibiting a distinct blue fluorescence under UV light. caymanchem.combiosynth.com The intensity of this fluorescence can be measured with a fluorometer and is directly proportional to the amount of 4-MU produced, which in turn corresponds to the level of enzyme activity. caymanchem.com The fluorescence of 4-MU is pH-dependent, with its intensity increasing significantly in alkaline conditions, typically peaking at a pH above 10. caymanchem.comsigmaaldrich.com Consequently, assay protocols often include a "stop buffer," which is a high-pH solution (e.g., carbonate buffer) that terminates the enzymatic reaction and maximizes the fluorescence of the liberated 4-MU for sensitive detection. promega.depromega.com

Table 1: Fluorescent Properties of 4-Methylumbelliferone (4-MU) This table details the pH-dependent excitation and emission wavelengths for the fluorescent product, 4-MU.

| pH Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Low pH (1.97-6.72) | 320 | 445 | caymanchem.com |

| Neutral pH (7.4) | 370 | 445-454 | medchemexpress.com |

| High pH (7.12-10.3) | 360 | 448-455 | caymanchem.comaatbio.com |

| pH 10.2 (Glycine Buffer) | 365 | 445 | sigmaaldrich.com |

| pH 10.4 | 385 | 445-454 | medchemexpress.com |

Traditional enzyme assays are often discontinuous, where the reaction is stopped at various time points before measurement. frontiersin.orgnih.gov However, there has been a significant effort to standardize continuous assay protocols using 4-methylumbelliferyl substrates. frontiersin.orgnih.gov In a continuous assay, the fluorescence is monitored in real-time as the enzyme converts the substrate to the product. frontiersin.org This approach offers several advantages, including the ability to use minimal sample amounts, which is critical when working with limited biological material like small insects. nih.govnih.gov

Continuous assays provide more reliable data through a higher number of measurements and result in less consumption of time and reagents. nih.govnih.gov A key challenge is that the optimal pH for enzyme activity (often acidic or neutral) may differ from the optimal pH for 4-MU fluorescence (alkaline). nih.govfrontiersin.org However, studies have shown that a detectable and significant fluorescent signal can be obtained even in acidic pHs, making continuous monitoring feasible. frontiersin.orgnih.gov This has enabled the development of high-throughput screening protocols for glycosidase activities in large numbers of individual samples. frontiersin.orgnih.govnih.gov

Substrate Specificity and Kinetic Studies of Glycosidic Linkage Hydrolysis

This compound and related compounds are invaluable tools for detailed investigations into enzyme function, including substrate specificity and reaction kinetics. nih.gov By using a specific substrate, researchers can precisely measure the activity of the target enzyme, even in complex mixtures containing other hydrolases. nih.gov For example, inhibitors can be used to distinguish between different types of enzymes that might act on the same substrate; d-glucono-δ-lactone can inhibit β-glucosidases to allow for the specific measurement of (1,4)-β-glucanase activity when using a cellobiose-based substrate. nih.gov

Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring the rate of 4-MU release at various substrate concentrations. nih.gov These studies provide fundamental insights into an enzyme's affinity for the substrate and its catalytic efficiency. nih.gov Research on Bacillus spores, for instance, used a 4-MU glucoside to elucidate the entire mechanism of hydrolysis, which involved uptake by the phosphotransferase system (PTS), intracellular phosphorylation of the substrate, and subsequent cleavage by a phosphoglucosidase. nih.gov Such detailed mechanistic and kinetic analyses are fundamental to understanding the biological roles of these enzymes.

Table 2: Example of Enzyme Kinetic Data from a Fluorometric Assay This table illustrates the type of kinetic data that can be obtained using 4-MU substrates, based on a study of galactocerebrosidase (GALC) using a novel substrate. nih.gov It serves as an example of the application of this methodology.

| Parameter | Value | Unit |

| Vmax | 1.83 | μmol/l/h |

| Km | 0.17 | μmol/l |

Differentiation of Enzyme Isoform Activities through Substrate Variants

The strategic use of substrate variants, including derivatives of 4-methylumbelliferone, has emerged as a powerful approach to differentiate the activities of enzyme isoforms. While direct comparative kinetic data for this compound across various fucosidase isoforms is not extensively detailed in publicly available literature, the principle of using modified fluorogenic substrates to achieve isoform specificity is well-established.

A notable example of this approach is the development of novel three-color fluorogenic substrates for human α-L-fucosidase isoforms, namely tissue α-L-fucosidase (tFuc) and plasma α-L-fucosidase (pFuc). nih.gov These isoforms are encoded by two different genes, FUCA1 and FUCA2, respectively. nih.gov Researchers have synthesized substrates with different fluorophores attached to the fucose moiety to achieve differential detection and to develop cell-based high-throughput screening assays for inhibitors targeting specific isoforms. nih.gov The design of these substrate variants often involves modifications that enhance properties such as cell membrane permeability, which is crucial for in-vivo studies. nih.gov

Furthermore, the concept of substrate specificity extends to the development of substrates for other glycosidases, which can inform strategies for fucosidase isoform differentiation. For instance, novel fluorogenic substrates for β-glucuronidase and β-glucosidase have been synthesized by modifying the 4-methylumbelliferone core to enhance sensitivity. This highlights the general principle that altering the substrate structure can significantly impact its interaction with different enzymes, a concept that is applicable to distinguishing between closely related fucosidase isoforms.

Comparative Substrate Profiling against Diverse Glycosyl Hydrolases

Determining the substrate specificity of an enzyme is crucial for understanding its biological function. This compound can be used in comparative studies to profile its hydrolysis across a range of different glycosyl hydrolases. This approach helps to establish the exclusivity of the substrate for fucosidases and to identify potential cross-reactivity with other enzymes.

While comprehensive studies detailing the hydrolysis of this compound by a wide array of glycosidase families are limited, the methodology for such comparative profiling is well-documented. For example, a study on a different fluorogenic substrate, 4-methylumbelliferyl-tetra-N-acetylchitotetraoside, demonstrated how to assess substrate specificity by testing it against a panel of enzymes including hyaluronidase, N-acetyl-beta-D-hexosaminidase, and β-D-glucosidase. This type of analysis is critical to confirm that the observed enzymatic activity is not due to off-target effects of other glycosidases present in a biological sample.

In a study characterizing newly identified α-L-fucosidases from a metagenomic library, the kinetic parameters (Kcat and Km) were determined using a similar chromogenic substrate, p-nitrophenyl-α-L-fucopyranoside. The variation in these parameters among different fucosidases highlights how substrate kinetics can be used for comparative profiling.

Table 1: Comparative Kinetic Parameters of Various α-L-Fucosidases with p-nitrophenyl-α-L-fucopyranoside

| Enzyme | Source | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) |

|---|---|---|---|---|

| Fuc25A | Alpaca Faeces Metagenome | 299.7 ± 47.5 | 3.81 ± 0.17 | 0.013 |

| Fuc25C | Alpaca Faeces Metagenome | 1401.1 ± 373.6 | 1.57 ± 0.28 | 0.001 |

| Fuc25D | Alpaca Faeces Metagenome | 79.7 ± 8.6 | 28.87 ± 1.56 | 0.362 |

| Fuc25E | Alpaca Faeces Metagenome | 330.3 ± 83.2 | 5.83 ± 0.69 | 0.018 |

This comparative approach is essential for validating the use of this compound as a specific tool for studying fucosidase activity and for ensuring the accuracy of experimental results in complex biological systems where multiple glycosidases may be present.

Mechanistic Investigations of Enzyme Substrate Interactions

Elucidation of Hydrolytic Mechanisms for Fucosyl-Cleaving Enzymes

The enzymatic cleavage of the glycosidic bond in 4-Methylumbelliferyl beta-L-fucopyranoside is accomplished by enzymes known as α-L-fucosidases. These enzymes are classified as glycoside hydrolases (GH), primarily within families GH29 and GH95, which catalyze the removal of terminal α-L-fucose residues from various glycoconjugates. nih.govnih.gov The study of their hydrolytic mechanism is crucial for understanding their biological function and for their application in biotechnology. 4-Methylumbelliferyl-α-L-fucopyranoside serves as a valuable fluorogenic substrate for these investigations; its hydrolysis by an α-L-fucosidase releases 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent compound, allowing for the sensitive quantification of enzyme activity. caymanchem.com

Fucosidases belonging to the GH29 family, which are a broad group of retaining fucosidases, operate through a classical Koshland double-displacement reaction mechanism. nih.gov This mechanism involves two key steps:

Fucosylation: A nucleophilic residue within the enzyme's active site, typically an aspartate (Asp), attacks the anomeric carbon of the fucose moiety. This results in the formation of a covalent fucosyl-enzyme intermediate and the release of the aglycone (in this case, 4-methylumbelliferone). A second acidic residue, often a glutamate (B1630785) (Glu), acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the leaving group. nih.govnih.gov

Defucosylation: The fucosyl-enzyme intermediate is subsequently hydrolyzed by an activated water molecule. The same glutamate residue that previously acted as an acid now functions as a general base, activating the water molecule for a nucleophilic attack on the anomeric carbon of the intermediate. This step cleaves the covalent bond, releasing the fucose and regenerating the free enzyme for another catalytic cycle. nih.govresearchgate.net

Structural and kinetic studies on various α-L-fucosidases have identified key residues essential for this process. For instance, in the α-fucosidase AlfC from Lactobacillus casei, residue D200 has been identified as the catalytic nucleophile. nih.gov Similarly, in a fucosidase from Elizabethkingia meningoseptica, a catalytic triad (B1167595) involving specific aspartate and glutamate residues is proposed to be essential for hydrolysis. nih.gov The rate-limiting step of the hydrolysis can vary depending on the substrate. For substrates with a good leaving group like the 4-methylumbelliferyl group, the defucosylation of the fucosyl-enzyme intermediate is often the rate-limiting step. nih.gov

| Enzyme Family | Catalytic Mechanism | Key Residues | Function |

| GH29 | Koshland Double-Displacement (Retaining) | Aspartate (e.g., D200 in AlfC) | Catalytic Nucleophile |

| Glutamate (e.g., D242 in AlfC homolog) | General Acid/Base | ||

| GH95 | Inverting Mechanism | - | - |

This table summarizes the primary hydrolytic mechanism for the most common family of fucosidases that utilize substrates like this compound.

Computational Modeling and Molecular Docking Simulations for Active Site Affinity Prediction

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between fucosyl-cleaving enzymes and substrates like this compound at an atomic level. nih.gov These methods predict the binding orientation of the substrate within the enzyme's active site and estimate the strength of the interaction, providing insights that complement experimental data.

Molecular docking simulations place the substrate (ligand) into the three-dimensional structure of the enzyme's active site. The simulations calculate a docking score, which represents the binding affinity, with lower energy values typically indicating a more favorable binding interaction. nih.gov For example, docking studies on various glycosidases have successfully predicted the binding poses of substrates, showing how they fit into the active site's binding pocket. nih.govnih.gov In the context of fucosidases, docking can reveal crucial interactions, such as hydrogen bonds between the hydroxyl groups of the fucose sugar and polar residues in the active site, as well as hydrophobic interactions with aromatic residues. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex over time. nih.gov Starting from a docked pose, MD simulations can assess the stability of the complex and reveal conformational changes in both the enzyme and the substrate upon binding. nih.govnih.gov For instance, MD simulations of the α-fucosidase AlfC suggested that an active-site loop can adopt distinct "open" and "closed" conformations, a movement that is critical for controlling enzymatic activity. nih.gov Furthermore, computational techniques like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energies between the enzyme and the substrate. nih.gov

| Computational Method | Information Provided | Application Example |

| Molecular Docking | Predicts binding pose and affinity (docking score) | Identifying key hydrogen bonds and hydrophobic interactions between this compound and the fucosidase active site. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of the enzyme-substrate complex over time, assessing stability and conformational changes. | Revealing the transition between open and closed conformations of an active-site loop in fucosidases upon substrate binding. nih.gov |

| MM/PBSA | Calculates binding free energies from MD trajectories. | Quantifying the energetic contributions that drive the formation of the enzyme-inhibitor complex. nih.gov |

This table outlines the use of computational methods in predicting enzyme-substrate affinity and dynamics.

Analysis of the Influence of Substrate Structural Elements on Enzymatic Cleavage Efficiency

The efficiency of enzymatic cleavage by fucosidases is highly dependent on the specific structural features of the substrate. Using synthetic substrates like this compound and its analogs allows for a systematic analysis of how different parts of the substrate molecule influence kinetic parameters such as Kₘ (Michaelis constant) and kcat (turnover number).

Kinetic studies comparing different substrates provide direct evidence of this influence. For example, the GH29A α-L-fucosidase from Prevotella nigrescens was characterized using p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), another chromogenic substrate. acs.org While both pNP-Fuc and 4-MU-Fuc have good leaving groups, subtle electronic and steric differences can lead to variations in kinetic parameters. The kinetic parameters for the △20PnfucA enzyme with pNP-Fuc were determined to be a Kₘ of 0.56 ± 0.05 mM and a kcat of 66.5 ± 2 s⁻¹. acs.org Such data is critical for comparing the efficiency of an enzyme towards different substrates and understanding its specificity.

Beyond the aglycone, the fucose sugar itself and its linkages are paramount. α-L-fucosidases show high specificity for the L-configuration of fucose. Moreover, different fucosidases exhibit preferences for specific glycosidic linkages, such as α(1,2), α(1,3), α(1,4), or α(1,6) linkages to other sugars in more complex oligosaccharides. nih.govnih.gov While this compound has a simple α-linkage to the aglycone, studies with complex glycans show that the surrounding sugar structure dramatically impacts enzyme recognition and efficiency. acs.orgludger.com

| Substrate Feature | Influence on Cleavage Efficiency | Example |

| Aglycone Group | Affects the rate of the fucosylation step. Good leaving groups (e.g., 4-methylumbelliferyl, p-nitrophenyl) can make defucosylation the rate-limiting step. | For substrates with good leaving groups, the second step of hydrolysis (defucosylation) is often rate-limiting. nih.gov |

| Sugar Moiety | The enzyme is highly specific for the L-fucose stereoisomer. | α-L-fucosidases will not cleave substrates containing D-fucose or other sugars like glucose or galactose at the terminal position. |

| Glycosidic Linkage | Different fucosidases are specific for α(1,2), α(1,3), α(1,4), or α(1,6) linkages in natural glycans. | The α-L-fucosidase PnfucA efficiently hydrolyzes α(1,3), (1,4), and (1,6) linkages. acs.org |

This table details how structural components of a substrate affect its enzymatic cleavage.

Mechanisms of Cellular Uptake and Intracellular Metabolism of Glycosidic Probes

Fluorogenic glycosidic probes, such as this compound and its analogs, are valuable tools for studying enzyme activity within living cells. Their utility depends on their ability to cross the cell membrane and their subsequent metabolism inside the cell.

In bacterial systems, the uptake of sugar-based molecules is often an active process. For example, studies on the related compound 4-methylumbelliferyl-beta-D-glucopyranoside (β-MUG) in Bacillus species revealed that the substrate is transported into the cell via the phosphotransferase system (PTS). nih.govresearchgate.net This system simultaneously transports and phosphorylates the sugar substrate, resulting in the intracellular accumulation of a phosphorylated form, such as β-MUG-6-phosphate. nih.gov The intracellular probe is then hydrolyzed by a specific phosphoglucosidase, not a standard glucosidase, to release the fluorescent 4-methylumbelliferone. nih.gov This indicates that in bacteria, both uptake and hydrolysis can be part of a specialized metabolic pathway.

In mammalian cells, the primary mechanism for the internalization of nanoparticles and complex molecules is endocytosis. nih.govdovepress.com It is generally accepted that probes like 4-methylumbelliferyl glycosides enter cells through one or more endocytic pathways, such as clathrin-mediated endocytosis or lipid raft-mediated pathways. nih.govmdpi.com The specific pathway utilized can depend on the cell type and the surface properties of the probe. nih.gov Once inside the cell, the probe is trafficked to various subcellular compartments. For enzyme assays targeting lysosomal fucosidases (as in fucosidosis), the probe must be transported to the lysosome. nih.gov Inside the lysosome, the low pH environment and resident α-L-fucosidases lead to the hydrolysis of the glycosidic bond, releasing the fluorescent 4-methylumbelliferone, which then accumulates in the cell. nih.gov The cellular uptake can be competitively inhibited by related sugars, confirming that the process is mediated by specific transporters or receptors. researchgate.net

| Organism Type | Uptake Mechanism | Intracellular Metabolism |

| Bacteria (e.g., Bacillus) | Phosphotransferase System (PTS) | Uptake is coupled with phosphorylation (e.g., to β-MUG-6-phosphate). Hydrolysis is carried out by an intracellular phosphoglycosidase. nih.gov |

| Mammalian Cells | Endocytosis (e.g., clathrin-mediated, lipid raft-mediated) | The probe is trafficked to intracellular compartments, often lysosomes. Hydrolysis occurs by resident glycosidases (e.g., lysosomal α-L-fucosidase). nih.govnih.govmdpi.com |

This table compares the cellular uptake and metabolism of glycosidic probes in bacterial and mammalian cells.

Advanced Methodologies and Assay Development

Development of Novel Fluorogenic Substrates Derived from the 4-Methylumbelliferyl Scaffold

The 4-methylumbelliferyl (4-MU) scaffold serves as a foundational structure for the development of new and improved fluorogenic substrates. While 4-MU itself is a highly effective fluorophore, its fluorescence is pH-dependent, which can be a limitation in assays conducted under acidic conditions, such as those targeting enzymes in lysosomes (pH ≈ 4.5) nih.gov. To overcome this, researchers have synthesized derivatives and alternative substrates. For instance, a novel beta-glucuronide derivative using 6-chloro-4-methylumbelliferone (CMUG) was developed and demonstrated more than double the fluorescence signal compared to the traditional 4-methylumbelliferyl-beta-D-glucuronide (MUG) for detecting E. coli β-glucuronidase activity nih.gov.

This strategy of modifying the fluorophore allows for the creation of substrates with enhanced sensitivity and suitability for specific biological environments. Other fluorophores, such as resorufin (B1680543) and 2-methyl TokyoGreen (2MeTG), have been explored as alternatives to 4-methylumbelliferone (B1674119) for developing substrates intended for use at low pH nih.gov. The development of a portfolio of such substrates, including those that emit light at different wavelengths (three-color fluorogenic substrates), enables more complex experimental designs, such as multiplexed enzyme assays and detailed gene-expression profiling nih.gov.

Table 1: Comparison of Fluorogenic Scaffolds for Glycosidase Detection

| Fluorophore Scaffold | Target Enzyme Example | Key Characteristics | Reference |

| 4-Methylumbelliferone (4-MU) | α-L-Fucosidase, β-Glucosidase | High quantum yield, blue fluorescence; pH-sensitive. caymanchem.comsigmaaldrich.com | |

| 6-Chloro-4-methylumbelliferone (CMU) | β-Glucuronidase | Enhanced fluorescence signal compared to standard MUG. nih.gov | |

| Resorufin | α-L-Fucosidase | Red fluorescence; less pH-sensitive, suitable for acidic organelles. nih.gov | |

| 2-Methyl TokyoGreen (2MeTG) | α-L-Fucosidase | Green fluorescence; optimized for performance at lower pH values. nih.gov |

Implementation in High-Throughput Screening Platforms for Enzyme Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds for their effect on a biological target. nih.gov Fluorogenic substrates like 4-Methylumbelliferyl beta-L-fucopyranoside are ideal for HTS assays because they provide a simple, robust, and easily automated "turn-on" signal. springernature.com The intensity of fluorescence is directly proportional to enzyme activity, allowing for the straightforward identification of compounds that either inhibit or activate the enzyme.

For example, a cell-based HTS system was developed in a 96-well format to screen for inhibitors of human tissue α-l-fucosidase (tFuc) using a custom fluorogenic substrate. nih.gov This system enabled the accurate quantification of inhibitor potency. nih.gov Similarly, HTS campaigns targeting fucosyltransferases (FUTs) have been designed using fluorogenically labeled precursors, where the enzymatic addition of fucose prevents cleavage by a secondary enzyme, resulting in a loss of signal that indicates FUT activity. concordia.ca This approach has been successfully used to screen thousands of compounds and identify potent and selective enzyme inhibitors. concordia.canih.gov

Table 2: Examples of High-Throughput Screening (HTS) Campaigns Using Fluorogenic Substrates

| HTS Target | Substrate Type | Assay Principle | Goal | Reference |

| α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside (pNPG) | Colorimetric detection of p-nitrophenol | Identify potent inhibitors from a synthetic library. plos.org | |

| α-Galactosidase A (GLA) | 4-Methylumbelliferyl-α-D-galactopyranoside | Fluorometric detection of 4-MU | Screen for small molecule activators and inhibitors. scienceopen.com | |

| Histone Demethylases (JMJD2E) | Formaldehyde-based assay | Coupled enzymatic reaction leading to NADH fluorescence | Identify inhibitors from a large, diverse compound collection. plos.org | |

| Fucosyltransferases (FUTs) | Fluorogenically-labeled sialyl LewisX precursor | Coupled enzyme assay; fucosylation prevents fluorophore release | Identify small-molecule inhibitors for cancer therapeutics. concordia.ca | |

| Human α-l-fucosidase (tFuc) | Novel fluorogenic substrate | Direct fluorometric detection of enzyme activity in cells | Screen for and evaluate tFuc inhibitors. nih.gov |

Application in Activity-Based Protein Profiling (ABPP) for Glycosidase Identification

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to directly assess the functional state of entire enzyme families within complex biological samples, such as cell lysates or living organisms. nih.gov These activity-based probes (ABPs) typically consist of a reactive group that covalently binds to the active site of the target enzyme and a reporter tag (like a fluorophore or biotin) for visualization or enrichment. nih.gov

While this compound is a substrate and not a covalent probe, its principle of reporting directly on enzyme function aligns with the goals of ABPP. The fluorescence generated upon its cleavage provides a direct measure of fucosidase activity. This concept is foundational to designing ABPs for glycosidases. Fluorogenic substrates can be used in "competitive ABPP" experiments, where the displacement of a fluorescently tagged, covalently bound inhibitor by a compound from a screening library results in a loss of signal, indicating a potential new inhibitor. Furthermore, the development of fluorescent ABPs allows for the direct visualization and localization of active enzymes within cells or whole organisms via microscopy, a key application of the ABPP toolkit. nih.gov

Utility in Cell Imaging and Subcellular Enzyme Localization Studies

Understanding where an enzyme is located within a cell is crucial to understanding its biological function. addgene.org Fluorogenic substrates such as this compound are invaluable tools for these studies. When this substrate is introduced to living cells, it can diffuse across cell membranes and, upon encountering its target β-L-fucosidase, is cleaved. The resulting 4-methylumbelliferone fluorophore is released, generating a fluorescent signal at the site of enzymatic activity. caymanchem.com

This technique allows researchers to visualize the distribution of enzyme activity using fluorescence microscopy. youtube.com For instance, novel fluorogenic substrates have been specifically designed and used for imaging lysosome-localized α-l-fucosidase in various human cell lines, demonstrating both high specificity and sensitivity. nih.gov This method provides a dynamic view of enzyme function within the subcellular architecture, complementing other localization techniques like immunofluorescence, which detects the protein itself, regardless of its activity state. nih.govnih.gov

Integration with Advanced Biosensor Technologies for Real-time Enzyme Detection

A biosensor is an analytical device that combines a biological component with a physicochemical detector to measure a specific substance. semanticscholar.org Fluorogenic substrates are exceptionally well-suited for integration into optical biosensors designed for real-time enzyme detection. nih.gov In a typical design for a fucosidase biosensor, the enzyme could be immobilized on a solid support, such as the surface of an optical fiber or a specialized plate. nih.gov

When a solution containing this compound flows over this surface, the immobilized enzyme cleaves the substrate, releasing 4-methylumbelliferone. The resulting fluorescence is detected in real-time by the sensor's optical transducer. researchgate.netowls-sensors.com The rate of fluorescence generation provides a direct, quantitative measure of the substrate concentration or can be used to detect substances that inhibit the enzyme. This technology has broad potential applications, from monitoring industrial processes to environmental testing and clinical diagnostics, offering a rapid and sensitive alternative to traditional, more time-consuming enzyme assays. nih.govbiosynth.com

Biological and Biomedical Research Applications

Investigations into Glycoconjugate Metabolism and Glycomic Pathways

4-Methylumbelliferyl beta-L-fucopyranoside and its alpha-anomer are instrumental in the field of glycobiology for studying the metabolism of glycoconjugates, such as glycoproteins and glycolipids. chemimpex.com Fucose is a terminal sugar on many of these complex molecules, and its addition or removal by enzymes called fucosidases is critical for various biological processes.

Researchers utilize these substrates to probe the activity of fucosidases within complex biological systems, which helps in elucidating the pathways of glycan metabolism. chemimpex.com By measuring the rate of hydrolysis, scientists can understand how fucosidase activity is regulated and its role in the modification of glycoproteins and glycolipids. This is fundamental to understanding processes like cell signaling, immune responses, and cellular adhesion, where the fucose-containing portions of glycoconjugates are often directly involved. The compound is considered a valuable tool for research into carbohydrate metabolism and enzyme kinetics. cymitquimica.com

Role in Diagnosing and Studying Inherited Metabolic Disorders

The measurement of specific enzyme deficiencies is a cornerstone in the diagnosis of many inherited metabolic disorders, particularly lysosomal storage diseases (LSDs). nih.gov Fluorogenic substrates like 4-methylumbelliferyl glycosides are central to these diagnostic assays due to their high sensitivity. nih.gov

Lysosomal storage diseases are a group of over 70 genetic disorders caused by defects in lysosomal function, often due to deficient or absent enzymes needed to break down specific macromolecules. nih.govnih.gov This leads to the accumulation of these substrates within the lysosome, causing cellular dysfunction and a wide range of clinical symptoms. ssiem.org

Fluorogenic substrates are widely used in enzyme assays for the diagnosis and study of these conditions. ssiem.org While this compound is specific to fucosidase activity, it is part of a broader class of 4-methylumbelliferyl-linked substrates used to diagnose a panel of LSDs. For instance, related compounds are used to assay for enzyme deficiencies in Gaucher disease, Hurler syndrome, and GM1 gangliosidosis. nih.govsigmaaldrich.com The use of these substrates allows for screening of newborns and prenatal diagnosis using various biological samples. nih.gov The development of multiplex assays on platforms like digital microfluidics has enabled simultaneous screening for several LSDs, including Pompe, Fabry, Gaucher, and Hurler diseases, using these types of substrates. moleculardepot.com

Table 1: Examples of 4-Methylumbelliferyl-Based Substrates in Lysosomal Storage Disease Research

| Substrate Name | Associated Disease | Deficient Enzyme |

|---|---|---|

| 4-Methylumbelliferyl α-L-fucopyranoside | Fucosidosis | α-L-fucosidase |

| 4-Methylumbelliferyl β-D-glucopyranoside | Gaucher Disease | β-Glucocerebrosidase |

| 4-Methylumbelliferyl α-L-iduronide | Hurler Syndrome (MPS I) | α-L-Iduronidase |

| 4-Methylumbelliferyl β-D-galactopyranoside | GM1 Gangliosidosis, Morquio B | β-Galactosidase |

| 4-Methylumbelliferyl sulfate | Metachromatic Leukodystrophy | Arylsulfatase A |

Fucosidosis is a rare, autosomal recessive lysosomal storage disease caused by a severe deficiency of the enzyme α-L-fucosidase, resulting from mutations in the FUCA1 gene. nih.gov This deficiency leads to the accumulation of fucose-containing glycolipids and glycoproteins in various tissues, causing progressive neurodegeneration, coarse facial features, growth retardation, and other severe clinical manifestations. nih.gov

The diagnosis of fucosidosis relies on demonstrating deficient α-L-fucosidase activity in patient samples. nih.gov 4-Methylumbelliferyl α-L-fucopyranoside is the standard fluorogenic substrate used for this purpose. chemimpex.comnih.gov The assay involves incubating the substrate with patient-derived samples, such as cultured skin fibroblasts or leukocytes, and measuring the release of fluorescent 4-methylumbelliferone (B1674119). nih.gov A negligible or severely reduced enzyme activity compared to healthy controls confirms the diagnosis. nih.gov

Beyond fucosidosis, other 4-methylumbelliferyl glycosides are critical for diagnosing a range of glycosidase deficiencies. For example, 4-trifluoromethylumbelliferyl glycosides, which release a fluorophore with a more contrasted yellow fluorescence, have been developed as alternative substrates for diagnosing conditions like Gaucher disease and GM1 gangliosidosis, proving especially useful for rapid prenatal diagnosis from tissue samples. nih.gov

Enzyme Activity Assessment in Complex Biological Samples (e.g., cellular extracts, tissue homogenates)

A significant advantage of this compound and its related compounds is their applicability for measuring enzyme activity directly in complex biological matrices. This allows for the study of enzymes in a more physiologically relevant context.

Researchers frequently use these substrates to quantify fucosidase activity in samples such as:

Cellular extracts and lysates : This is common for studying enzyme function in cultured cell lines or for diagnostic purposes using patient-derived cells. chemimpex.com For example, it has been used to measure the enzymatic activity of α-L-fucosidase-1 in cell extracts from various thyroid cancer cell lines.

Tissue homogenates : Assays using tissue homogenates from biopsies or animal models provide insight into enzyme activity in specific organs. chemimpex.com This has been applied in studies using cultured skin fibroblasts, amniotic cells, and peripheral blood leukocytes for the diagnosis of Hurler and Scheie syndromes by measuring α-L-iduronidase activity with its corresponding substrate. nih.gov

Biological fluids : The stability of α-L-fucosidase has been evaluated in seminal plasma using 4-methylumbelliferyl α-L-fucopyranoside as the fluorogenic substrate.

The ability to obtain a clear, quantifiable fluorescent readout enhances the sensitivity and specificity of these assays, making them a preferred choice for many laboratory applications. chemimpex.com

Table 2: Research Applications of 4-Methylumbelliferyl Glycosides in Biological Samples

| Application Area | Enzyme Assayed | Sample Type | Finding/Purpose |

|---|---|---|---|

| Cancer Research | α-L-fucosidase-1 | Extracts from thyroid cancer cell lines | To measure enzymatic activity in different cell lines. |

| Reproductive Biology | α-L-fucosidase | Human sperm, seminal plasma | To determine the distribution and stability of the enzyme. |

| Disease Diagnosis | α-L-iduronidase | Cultured skin fibroblasts, leukocytes | To detect Hurler and Scheie syndromes. nih.gov |

| Disease Diagnosis | β-Glucocerebrosidase | Leukocytes, fibroblasts | To detect Gaucher disease and its carrier state. sigmaaldrich.com |

Applications in Microbial Enzymology, Ecology, and Environmental Monitoring

The use of 4-methylumbelliferyl-based substrates extends beyond clinical and biomedical research into microbial and environmental sciences. These substrates provide a highly sensitive method for detecting and quantifying specific glycosidase activities produced by microorganisms in various environments.

Microbial Enzymology : In microbial enzymology, these substrates are used to identify and characterize bacterial enzymes. For instance, a related compound, 4-methylumbelliferyl-beta-D-glucoside, has been used to study the mechanism of its hydrolysis by spores of Bacillus species, providing insight into the enzymes involved in spore germination and outgrowth. nih.gov

Environmental Monitoring : The detection of specific enzymes can serve as an indicator of microbial contamination. For example, 4-methylumbelliferyl-beta-D-galactopyranoside is used to detect fecal coliforms by assaying for β-galactosidase activity, an approach suitable for environmental water quality testing. glycosynth.co.uk Similarly, 4-methylumbelliferyl-beta-cellobiose has been used to measure (1,4)-β-glucanase activity in aquatic sediments, providing information on the microbial degradation of cellulose (B213188) in those environments. nih.gov The parent compound, this compound, is also noted for its utility in food testing and environmental testing applications. biosynth.com

These applications highlight the versatility of fluorogenic substrates in tracking microbial activity and biogeochemical processes in complex ecosystems.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Fucoside-Based Probes with Enhanced Properties

The classic 4-methylumbelliferone-based substrates, while effective, have limitations, particularly for in vivo and cellular imaging, such as pH-dependent fluorescence. This has spurred the design and synthesis of a new generation of fucoside-based probes with superior characteristics.

Researchers are developing novel fluorogenic substrates with enhanced properties to overcome the limitations of traditional probes. nih.govuvic.ca A key strategy involves replacing the 4-methylumbelliferone (B1674119) fluorophore with others that have improved photophysical properties, such as greater fluorescence intensity at acidic pH, which is characteristic of the lysosomal environment where many fucosidases are active. nih.gov For instance, a quinone methide cleavage (QMC) platform has been utilized to design fucosidase substrates with improved fluorescence at low pH and better binding affinity. nih.gov

Another critical aspect of next-generation probe design is enhancing cell membrane permeability to allow for the study of enzyme activity in living cells. rsc.orgrsc.orgnih.gov This is often achieved through chemical modifications, such as the incorporation of acetyl groups, which can increase the lipophilicity of the probe and facilitate its passage across the cell membrane. nih.gov The goal is to create "turn-on" fluorescent probes that are initially non-fluorescent (quenched) and only emit a strong signal upon enzymatic cleavage within the cell. nih.govrsc.org

Furthermore, the development of multi-color fluorogenic substrates enables the simultaneous tracking of different enzyme activities or cellular processes. nih.govuvic.ca These advanced probes are crucial for high-throughput screening (HTS) systems and for detailed gene-expression profiling based on enzyme activity. nih.govuvic.ca Molecular docking simulations are also employed to guide the design of these probes, predicting their interaction with the active site of the target fucosidase to ensure high specificity and efficiency. rsc.org

Integration with "Omics" Technologies for Comprehensive Glycoprofiling and Enzyme Discovery

The development of advanced fucoside-based probes is synergistic with the expansion of "omics" technologies, such as genomics, proteomics, and glycomics. The ability to accurately quantify fucosidase activity in complex biological samples provides a functional readout that complements the static information from sequencing or mass spectrometry.

High-throughput screening (HTS) systems, often in 96-well or 384-well formats, are being developed using these novel fluorogenic substrates. nih.gov These platforms enable the rapid screening of large compound libraries to identify potential fucosidase inhibitors or activators. nih.gov Moreover, cell-based HTS assays provide a more physiologically relevant context for screening compared to in vitro assays using purified enzymes. nih.gov

These probes are also invaluable for enzyme discovery, particularly from novel sources like soil metagenomes. nih.gov Functional screening of metagenomic libraries using fluorogenic substrates can identify genes encoding new α-L-fucosidases with unique properties, such as different substrate specificities, pH optima, or thermostability. nih.govnih.gov

In the context of glycoprofiling, fucoside probes, in conjunction with fucosyltransferases, can be used to detect and quantify the presence of specific glycan structures on glycoproteins. biorxiv.org By enzymatically attaching a fluorescently tagged fucose to its substrate glycan, researchers can visualize the distribution and abundance of these epitopes, providing insights into how glycosylation patterns change in response to different physiological or pathological states. biorxiv.org This approach allows for the study of the interplay between different post-translational modifications, such as fucosylation and sialylation. biorxiv.org

Translational Research towards Therapeutic Development and Enzyme Inhibitor Design

Defects in fucosidase activity are linked to serious human diseases, such as fucosidosis, a rare lysosomal storage disorder, and certain cancers. nih.govuvic.ca Additionally, fucosidases play roles in the pathology of infections, for example, by Helicobacter pylori. nih.govuvic.caoup.com This positions α-L-fucosidases as compelling targets for therapeutic intervention.

Translational research efforts are focused on leveraging the knowledge of fucosidase function and structure to design potent and specific inhibitors. nih.gov The development of reliable screening methods using fluorogenic substrates like 4-Methylumbelliferyl beta-L-fucopyranoside and its next-generation counterparts is a cornerstone of this effort. nih.govrsc.org These assays allow for the evaluation of inhibitory activities against human fucosidases, which is a critical step in developing lead compounds for drug development. nih.gov

The design of fucosidase inhibitors is increasingly guided by structural biology and computational methods. rsc.orgnih.gov Understanding the three-dimensional structure of the enzyme's active site allows for the rational design of small molecules that can bind with high affinity and selectivity. nih.govnih.gov Bioisosteric modification of known inhibitors is one strategy to create novel chemical entities with improved pharmacological properties. rsc.org Reaction kinetics studies help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), which is vital for optimizing inhibitor design. rsc.org The ultimate goal is to develop enzyme inhibitors that can modulate fucosidase activity for therapeutic benefit, for instance, by correcting metabolic imbalances in fucosidosis or inhibiting cancer cell proliferation. rsc.orgnih.gov

Exploration of Novel Biological Roles and Biotechnological Applications

Beyond their established roles, fucosylated glycans and the enzymes that process them are continually being implicated in new biological processes. L-fucose-containing glycoconjugates are now understood to be pivotal in a wide array of physiological and pathological activities, including inflammation, immune recognition, host-microbe interactions, tumor metastasis, and neurobiological functions. oup.comnih.govfrontiersin.orgoup.com

Fucosylated oligosaccharides are critical for selectin-dependent leukocyte adhesion, a key process in inflammation. frontiersin.org They also play significant roles in the nervous system, influencing processes like neurite growth and synapse formation. frontiersin.org In the gut, fucosylated glycans on the epithelial surface and in human milk mediate interactions with the microbiome, influencing its composition and protecting against pathogens. oup.comfrontiersin.org The discovery of these diverse roles opens up new avenues for research, where fucoside-based probes can be used to investigate the dynamics of fucosylation in these contexts.

In the realm of biotechnology, fucosidases are being explored for their synthetic capabilities. Glycoside hydrolases, including fucosidases, can be used to catalyze transglycosylation reactions, where a fucose sugar is transferred from a donor to an acceptor molecule. nih.govnih.gov This has significant potential for the synthesis of high-value, complex carbohydrates, such as fucosylated human milk oligosaccharides (HMOs). nih.gov These HMOs have prebiotic effects and other health benefits, making their large-scale production a key industrial goal. nih.gov The discovery of novel fucosidases from metagenomic sources with high transglycosylation activity is a promising strategy to improve the efficiency and yield of these biocatalytic processes. nih.gov

Q & A

Q. How is 4-methylumbelliferyl β-L-fucopyranoside used to quantify α-L-fucosidase activity in enzymatic assays?

Methodological Answer: 4-Methylumbelliferyl β-L-fucopyranoside (4-MU-β-L-fuco) acts as a fluorogenic substrate for α-L-fucosidase. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone (4-MU), which fluoresces under alkaline conditions (ex: 360 nm, em: 445 nm). A standard protocol involves:

- Preparing a 1 mM stock solution in DMSO or buffer (depending on solubility) .

- Incubating the substrate with purified enzyme or crude lysates at optimal pH (e.g., pH 5.0–6.0 for lysosomal α-L-fucosidase) .

- Stopping the reaction with a basic buffer (e.g., 0.5 M glycine-NaOH, pH 10.4) to maximize fluorescence .

- Quantifying fluorescence using a microplate reader and calculating activity (μmol 4-MU released/g protein/hr) via a standard curve .

Q. What are the critical controls required when using 4-MU-β-L-fucopyranoside in high-throughput enzyme assays?

Methodological Answer: To ensure assay validity:

- Include a no-enzyme control to account for spontaneous substrate hydrolysis.

- Use a heat-inactivated enzyme control to confirm activity loss.

- Add a competitive inhibitor (e.g., L-fucose) to validate specificity for α-L-fucosidase .

- Normalize fluorescence readings against a blank well (substrate + buffer without enzyme) .

- Run a 4-MU standard curve (0–100 μM) in parallel to calibrate fluorescence intensity across plates .

Advanced Research Questions

Q. How can discrepancies in reported kinetic parameters (e.g., Km) for α-L-fucosidase using 4-MU-β-L-fucopyranoside be resolved?

Methodological Answer: Discrepancies may arise from:

- Assay conditions : pH, temperature, and ionic strength affect enzyme kinetics. Standardize conditions (e.g., 37°C, pH 5.5) .

- Fluorescence quenching : Protein or cofactors may quench 4-MU fluorescence. Use internal standards or correct for quenching via dilution .

- Enzyme source : Recombinant vs. tissue-extracted enzymes may have divergent post-translational modifications. Validate purity via SDS-PAGE and activity assays .

- Data normalization : Express activity per mg protein (Lowry assay ) or cell count to enable cross-study comparisons .

Q. What strategies optimize the use of 4-MU-β-L-fucopyranoside in studying enzyme inhibition or activation?

Methodological Answer:

- Dose-response curves : Test inhibitors/activators across a logarithmic concentration range (e.g., 1 nM–100 μM) .

- Pre-incubation : Expose enzyme to modulators for 10–30 min before substrate addition to assess time-dependent effects .

- Mechanistic studies : Use fluorescent anisotropy or stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition .

- Thermodynamic analysis : Calculate ΔH and ΔS from Arrhenius plots to elucidate binding energetics .

Q. How does the β-L-fucopyranoside anomer compare to α-L-fucopyranoside in substrate specificity studies?

Methodological Answer:

- Stereochemical specificity : Use 4-MU-α-L-fucopyranoside (CAS 54322-38-2 ) as a negative control to confirm β-anomer selectivity .

- Enzyme docking models : Perform molecular dynamics simulations to compare binding pocket interactions (e.g., hydrogen bonding with His128 in α-L-fucosidase) .

- Kinetic profiling : Compare kcat/Km ratios for α- vs. β-anomers to quantify catalytic efficiency .

Data Analysis and Interpretation

Q. How should researchers address fluorescence interference in complex biological matrices (e.g., soil or serum)?

Methodological Answer:

- Sample filtration : Remove particulates via 0.2 μm filters to reduce light scattering .

- Background subtraction : Measure autofluorescence at 360/445 nm before substrate addition .

- Quenching correction : Spike samples with a known 4-MU concentration and calculate recovery efficiency .

- Chromatographic validation : Confirm 4-MU release via HPLC or LC-MS in ambiguous cases .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.